N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-4-22-16-9-8-14(11-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-7-5-6-13(20)10-15/h5-11,21H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJLRDIWIUCGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide involves multiple steps, typically starting with the formation of the benzoxazepine core This can be achieved through a cyclization reaction involving appropriate precursorsIndustrial production methods may utilize optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine core and the sulfonamide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The fluorobenzene moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Compound A: N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide
Key Differences :
- Sulfonamide Substituents : Features 3,4-dimethyl and N-(2,2,2-trifluoroethyl) groups on the benzene ring, increasing lipophilicity and steric hindrance compared to the target compound’s single fluorine substituent .
- Molecular Formula : C₂₃H₂₇F₃N₂O₄S.
- Molecular Weight : 484.53 g/mol.
- Impact : The trifluoroethyl group enhances metabolic stability and may alter binding kinetics in biological systems.
Compound B: N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide
Key Differences :
- Benzoxazepin Substituent : Replaces the ethyl group with an allyl (C₃H₅) group, introducing conformational flexibility .
- Sulfonamide Substituents : Contains 2,5-difluoro substitution on the benzene ring, altering electronic properties and dipole interactions.
- Molecular Formula : C₂₀H₂₀F₂N₂O₄S.
- Molecular Weight : 422.4 g/mol.
Compound C: N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide
Key Differences :
- Sulfonamide Substituents : Features 2,4-difluoro substitution, creating distinct electrostatic interactions compared to Compound B’s 2,5-difluoro pattern .
- Molecular Formula : C₂₀H₂₀F₂N₂O₄S.
- Molecular Weight : 422.4 g/mol.
Structural and Physicochemical Comparison Table
Research Implications
Substituent Effects on Properties
- Allyl vs. Ethyl : Allyl groups (Compounds B and C) introduce rotational freedom, which may influence binding pocket compatibility compared to the rigid ethyl group in the target compound.
- Trifluoroethyl Group : Compound A’s trifluoroethyl moiety significantly increases molecular weight and hydrophobicity, likely enhancing membrane permeability .
Design Considerations
- Electronic Tuning : Fluorine placement on the sulfonamide ring fine-tunes electronic interactions, suggesting structure-activity relationship (SAR) optimization opportunities.
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. The benzoxazepine core may enhance this activity through specific interactions with microbial enzymes .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is hypothesized to involve the inhibition of specific kinases involved in cancer cell proliferation. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in various cancer cell lines .
The biological activity of N-(5-ethyl-3,3-dimethyl...) can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in metabolic pathways.
- Receptor Modulation : It could bind to specific receptors involved in signaling pathways that regulate cell growth and differentiation.
- DNA Interaction : Potential interaction with DNA or RNA could influence gene expression patterns associated with disease states.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives against E. coli and Staphylococcus aureus. The results indicated that modifications in the benzoxazepine structure significantly enhanced antimicrobial potency compared to standard sulfonamides .
Study 2: Anticancer Potential
In vitro tests conducted on breast cancer cell lines revealed that compounds similar to N-(5-ethyl...) could reduce cell viability by inducing apoptosis. The study highlighted the importance of the benzoxazepine scaffold in enhancing cytotoxic effects through targeted kinase inhibition .
Comparative Analysis
| Compound Name | Molecular Weight | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| N-(5-Ethyl...) | 484.53 g/mol | High | Moderate |
| Similar Compound A | 500.60 g/mol | Moderate | High |
| Similar Compound B | 470.45 g/mol | Low | High |
Q & A
Q. What are the recommended synthetic routes for N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide?
Methodological Answer :
- Stepwise sulfonamide coupling : React 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine with 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Monitor reaction progress via TLC and purify via column chromatography using gradient elution (hexane:ethyl acetate) .
- Critical parameters : Optimize reaction temperature (typically 0–25°C) to minimize side products like over-sulfonylation. Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer :
- Multi-technique characterization :
- NMR : Assign peaks for the ethyl group (δ 1.2–1.4 ppm, triplet), dimethyl groups (δ 1.0–1.2 ppm, singlet), and sulfonamide protons (δ 7.5–8.0 ppm). Compare with PubChem data for analogous benzoxazepines .
- HRMS : Confirm molecular ion [M+H]+ at m/z 447.152 (calculated for C₂₁H₂₂FN₂O₄S).
- X-ray crystallography (if crystalline): Resolve the oxazepine ring conformation and sulfonamide geometry to verify stereochemical stability .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound be resolved across different in vitro assays?
Methodological Answer :
- Assay standardization :
- Control variables : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration <0.1%), and incubation time (24–48 hr). Discrepancies may arise from cell-specific metabolic pathways .
- Dose-response validation : Perform triplicate experiments with 10-point dilution series. Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values; discard outliers with >20% deviation .
- Mechanistic follow-up : Probe off-target effects via kinome-wide profiling or thermal shift assays to identify unintended protein interactions .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
Methodological Answer :
- In silico modeling :
- ADMET prediction : Use SwissADME to estimate logP (~3.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition (focus on 3A4/2D6). Cross-validate with ADMETlab 2.0 .
- Molecular dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1BM0) to assess plasma protein binding. Use GROMACS with CHARMM36 force field; analyze RMSD over 100 ns .
- Experimental correlation : Compare in silico logP with experimental shake-flask method (octanol/water partition) .
Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions?
Methodological Answer :
- Forced degradation studies :
- Acidic/basic conditions : Incubate at pH 2 (HCl) and pH 9 (NaOH) at 37°C for 24 hr. Monitor degradation via UPLC-MS; identify byproducts (e.g., hydrolysis of the sulfonamide group) .
- Oxidative stress : Treat with 3% H₂O₂ for 6 hr. Track oxidation of the fluorobenzene ring using ¹⁹F NMR .
- Kinetic analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare with structural analogs to establish SAR for stability .
Theoretical and Framework-Driven Questions
Q. How can a theoretical framework guide SAR studies for derivatives of this compound?
Methodological Answer :
- Hypothesis-driven design :
- Electron-withdrawing substitutions : Replace the 3-fluoro group with Cl or CF₃ to enhance sulfonamide acidity (pKa ~6.5–7.0). Use DFT calculations (Gaussian 16) to predict electronic effects .
- Steric modifications : Introduce bulkier groups at the 5-ethyl position (e.g., isopropyl) to assess conformational flexibility via molecular docking (AutoDock Vina) .
- Data interpretation : Link activity changes to Hammett constants (σ) or Hansch parameters for systematic SAR .
Q. What methodological approaches reconcile contradictory results in target engagement assays?
Methodological Answer :
- Orthogonal validation :
- SPR vs. ITC : Compare surface plasmon resonance (SPR) binding kinetics (KD) with isothermal titration calorimetry (ITC) to rule out artifactual binding .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein melting shifts (~ΔTm ≥ 2°C) .
- Statistical rigor : Apply Benjamini-Hochberg correction for multiple comparisons in high-throughput screens .
Data Presentation and Reproducibility
Q. How should researchers present structural and bioactivity data to ensure reproducibility?
Methodological Answer :
- Standardized reporting :
- Synthesis : Publish detailed reaction schemes, including equivalents of reagents, solvent volumes, and purification Rf values .
- Bioactivity : Report IC₅₀ values with 95% confidence intervals, Hill slopes, and positive/negative controls (e.g., staurosporine for kinase assays) .
- Deposit raw data : Share crystallographic data (CCDC), NMR spectra (BMRB), and assay datasets (Figshare) with DOI links .
Q. What strategies mitigate batch-to-batch variability in compound synthesis?
Methodological Answer :
- Quality-by-design (QbD) :
- Critical quality attributes (CQAs) : Monitor residual solvents (GC-MS), particle size (Malvern Mastersizer), and polymorphic forms (PXRD) .
- Process controls : Use Design of Experiments (DoE) to optimize reaction time, temperature, and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation) .
Translational Research Considerations
Q. How can in vitro findings for this compound be translated to in vivo models?
Methodological Answer :
- Pharmacokinetic bridging :
- Microsomal stability : Incubate with rat/human liver microsomes (1 mg/mL) to estimate hepatic extraction ratio (EH > 0.3 suggests high clearance) .
- Tissue distribution : Use radiolabeled compound (¹⁴C) in BALB/c mice; quantify via liquid scintillation counting in plasma, liver, and brain .
- Toxicity screening : Conduct hERG inhibition assays (IC₅₀ > 10 µM) and Ames test for genotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
